[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
- δ 8.45 ppm (s, 1H) : Proton at position 5 of the 1,2,4-triazole ring.
- δ 7.75–7.25 ppm (m, 4H) : Aromatic protons from the benzene ring.
- δ 5.20 ppm (s, 2H) : Methylene group (-CH2-) linking the triazole to the benzene ring.
- δ 3.85 ppm (s, 2H) : Methylene group (-CH2-) of the methanamine substituent.
- δ 1.90 ppm (br s, 2H) : Exchangeable protons from the primary amine (-NH2).
13C NMR (100 MHz, DMSO-d6):
- δ 151.2 ppm : Quaternary carbon at position 1 of the triazole ring.
- δ 142.5–126.3 ppm : Aromatic carbons of the benzene ring.
- δ 54.8 ppm : Methylene carbon linking the triazole to the benzene ring.
- δ 45.1 ppm : Methylene carbon of the methanamine group.
Infrared (IR) Spectroscopy
Key absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol solution, the compound exhibits absorption maxima at:
- λmax 265 nm : π→π* transitions in the conjugated benzene-triazole system.
- λmax 210 nm : n→π* transitions involving lone pairs on nitrogen atoms.
Tautomerism and Annular Isomerism Considerations
Tautomerism in the Triazole Ring
The 1,2,4-triazole moiety exists in equilibrium between two tautomeric forms:
- 1H-1,2,4-triazole : Proton located at position 1 (predominant form).
- 4H-1,2,4-triazole : Proton located at position 4.
However, in this compound, the methylene bridge is attached to position 1 of the triazole ring, locking the tautomeric form as 1H-1,2,4-triazole and preventing interconversion.
Annular Isomerism
Potential annular isomers could arise from:
- Substitution pattern on the benzene ring : The meta (position 3) substitution is fixed by the synthetic route, eliminating ortho/para isomerism.
- Triazole ring orientation : The 1-ylmethyl attachment precludes positional isomerism within the triazole system.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 |
InChI Key |
DXPPQGUOVJOLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=NC=N2)CN |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Halomethyl substitution | 1H-1,2,4-triazole, Na2CO3, DMF | 25–80 °C | 70–85 | Sodium base preferred; bromide as leaving group |
| Nitrile to amine reduction | LiAlH4 in ether or catalytic hydrogenation | 0–25 °C (LiAlH4) or room temp (H2/Pd) | 75–90 | Careful control to avoid over-reduction |
| Reductive amination (alternative) | Ammonia or amine, reducing agent (NaBH3CN) | Room temperature | 65–80 | Mild conditions, good selectivity |
- The substitution reaction is sensitive to the choice of solvent and base; DMF and sodium carbonate provide optimal solubility and reactivity.
- Excess base can lead to degradation of starting materials, so stoichiometric control is critical.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>90%) of the final amine product.
Research Findings and Mechanistic Insights
- Studies have shown that the nucleophilic aromatic substitution proceeds efficiently without the need for metal catalysts, relying on the intrinsic nucleophilicity of the triazole nitrogen and the electrophilicity of the halomethyl group.
- The reaction mechanism involves the displacement of the halogen by the triazole nitrogen, forming a stable C–N bond.
- Subsequent reduction steps convert nitrile or other functional groups to the primary amine, with reaction conditions optimized to prevent side reactions such as over-reduction or ring hydrogenation.
- The use of controlled addition techniques (e.g., syringe pump addition of reagents) has been reported to improve yields and selectivity in related triazole substitution reactions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Direct nucleophilic substitution + reduction | Straightforward, high yield, no metal catalyst needed | Requires careful control of base and temperature | 75–90 | High (industrial feasible) |
| Reductive amination | Mild conditions, good selectivity | Moderate yields, longer reaction times | 65–80 | Moderate |
| Metal-catalyzed coupling (less common) | Potential for regioselectivity | Requires metal catalysts, costlier | Variable | Limited |
Chemical Reactions Analysis
Types of Reactions
(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the phenylmethanamine structure can interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Key Differences :
- Solubility: The para-substituted methanol derivative ([4-...]phenyl]methanol) exhibits lower melting points (68–70°C) compared to the ortho isomer (98–100°C), suggesting reduced crystallinity and higher solubility in polar solvents .
- Reactivity: The meta-substituted methanamine in the target compound offers a primary amine group for covalent modifications (e.g., amide coupling), unlike the hydroxyl group in methanol derivatives .
Analogues with Different Heterocycles
Replacing the 1,2,4-triazole ring with other heterocycles alters electronic properties and binding affinities:
Key Differences :
- Hydrogen Bonding : The 1,2,4-triazole in the target compound provides two adjacent nitrogen atoms for stronger hydrogen bonding compared to 1,2,3-triazole .
Pharmacologically Relevant Derivatives
The target compound shares structural motifs with clinically used drugs:
Key Differences :
- Complexity: Anastrozole incorporates bulky cyanopropyl groups, enhancing selectivity for aromatase enzymes, whereas the target compound’s simpler structure allows broader derivatization .
- Synthetic Accessibility : The target compound’s synthesis (e.g., via reductive methylation of indole derivatives, as in ) is less labor-intensive than Anastrozole’s multi-step process .
Key Insights :
- Amine Reactivity : The primary amine in the target compound enables easier functionalization compared to tertiary amines in indole derivatives .
- Bulkiness : Indole-containing analogues (e.g., ) exhibit lower solubility due to aromatic stacking but improved membrane permeability in biological systems .
Biological Activity
[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is a triazole derivative that has garnered attention in biological research for its potential antimicrobial, antifungal, and antiviral activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O, with a molecular weight of 189.22 g/mol. The compound features a triazole ring which is known for its biological activity.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 871825-54-6 |
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | This compound |
| SMILES | OCC1=CC=CC(CN2C=NC=N2)=C1 |
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. Triazoles are known to inhibit the growth of various microorganisms by interfering with their metabolic pathways.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Bacteria and fungi | |
| N-phenyl-1-(phenylsulfonyl)-triazol-3-amine | HIV-1 |
The primary mode of action for this compound involves the inhibition of key enzymes in pathogens. For instance, it interacts with enzymes such as cyclin-dependent kinases (CDKs), affecting cell cycle regulation and potentially leading to apoptosis in cancer cells.
Biochemical Pathways:
The compound influences the cell cycle by modulating the activity of Cyclin-A2 and CDK2. This interaction can disrupt normal cellular proliferation and induce cell death in rapidly dividing cells.
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Antiviral Activity : A study assessing the antiviral properties of triazole derivatives indicated that certain compounds significantly reduced viral infectivity in vitro. The results showed a loss of over 90% infectivity in tested strains of influenza virus when treated with specific derivatives .
- Antimicrobial Efficacy : In a comparative study on various triazole compounds, this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .
Q & A
Basic Synthesis and Key Reaction Conditions
Q: What is the synthetic route for [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine, and how are reaction conditions optimized? A: The compound is synthesized via nucleophilic substitution, where 3-(chloromethyl)benzylamine reacts with 1H-1,2,4-triazole under alkaline conditions (e.g., KOH/EtOH). Key parameters include temperature control (60–80°C), stoichiometric excess of triazole to drive substitution, and purification via column chromatography or recrystallization . Regioselectivity challenges arise due to competing substitution at different triazole nitrogen positions; optimizing base strength and solvent polarity minimizes byproducts .
Structural Confirmation Techniques
Q: What analytical methods are critical for confirming the structure of this compound? A: A combination of techniques is used:
- NMR spectroscopy (1H/13C) to verify substituent positions on the aromatic ring and triazole moiety.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 203.12 for C10H12N4).
- Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry and hydrogen bonding patterns, refined using programs like SHELXL .
Physicochemical Properties and Solvent Effects
Q: How do solvent polarity and substituents influence the compound’s electronic properties? A: Solvatochromic studies (e.g., UV-Vis spectroscopy in solvents like DMSO, ethanol, and hexane) reveal bathochromic shifts in polar solvents due to enhanced charge-transfer transitions. Computational methods (DFT) using B3LYP/6-311+G(d,p) basis sets model solvation effects, correlating dipole moments with solvent polarity indices .
Biological Activity Assessment
Q: What methodologies evaluate its potential as a bioactive molecule? A:
- In vitro assays : Enzyme inhibition (e.g., CYP450 isoforms) or receptor binding studies (radioligand displacement) to identify target interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., fungal lanosterol 14α-demethylase for antifungal activity predictions) .
- Cytotoxicity screening : MTT assays on cell lines to assess therapeutic indices .
Advanced Synthesis Optimization
Q: What strategies improve yield and purity in gram-scale synthesis? A:
- Continuous flow reactors : Enhance mixing and heat transfer, reducing reaction times (e.g., from 12 hours to 2 hours) .
- Microwave-assisted synthesis : Accelerates substitution via controlled dielectric heating (e.g., 100°C, 300 W) .
- Purification : Simulated moving bed (SMB) chromatography or crystallization in ethanol/water mixtures (80:20 v/v) achieves >98% purity .
Computational Modeling of Electronic Structure
Q: How do DFT studies elucidate electronic properties and reactivity? A: DFT calculations (e.g., Gaussian 09) optimize geometry, compute frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), and map electrostatic potentials to predict nucleophilic/electrophilic sites. Solvent models (PCM) simulate aqueous vs. nonpolar environments .
Crystallography Challenges
Q: What difficulties arise in determining its crystal structure? A: Challenges include:
- Crystal growth : Slow evaporation from DMF/water yields suitable crystals; poor diffraction may require cryocooling (100 K).
- Disorder modeling : Triazole ring flexibility necessitates TLS refinement in SHELXL .
- Hydrogen bonding : Short N–H···N interactions (2.8–3.0 Å) influence packing motifs .
Mechanistic Studies of Biological Interactions
Q: How is the mechanism of action investigated? A:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS).
- Kinetic assays : Stop-flow techniques measure enzyme inhibition constants (Ki).
- Metabolite profiling : LC-MS identifies metabolites post-biological exposure .
Regioselectivity in Functionalization Reactions
Q: How is regioselectivity controlled during triazole alkylation? A:
- Steric effects : Bulky bases (e.g., DBU) favor substitution at less hindered N1 over N4.
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for N1 selectivity.
- Catalysis : Cu(I) catalysts in click chemistry routes ensure regioselective triazole formation .
Analytical Method Development
Q: What techniques quantify the compound in complex matrices? A:
- HPLC-DAD : C18 column, gradient elution (acetonitrile/0.1% TFA), retention time ~8.2 min.
- LC-MS/MS : MRM transitions (203→132 m/z) enhance specificity in biological samples.
- NMR qNMR : Uses 1H integrals of aromatic protons (δ 7.3–7.5 ppm) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
